N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-butenamide
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-butenamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-butenamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 3-methyl-2-butenoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, thiadiazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-butenamide may exhibit similar properties, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry: In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors and in the production of polymers. This compound may find similar applications due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-butenamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and amide group. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacetamide
Comparison:
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide : This compound has a chloroacetamide group instead of the butenamide group, which may alter its reactivity and biological activity.
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide : The presence of a nitrobenzamide group introduces additional electron-withdrawing effects, potentially affecting the compound’s chemical and biological properties.
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacetamide : The dichloroacetamide group may enhance the compound’s stability and reactivity compared to the butenamide group.
Uniqueness: N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-butenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-methylbut-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-4-5-6-10-13-14-11(16-10)12-9(15)7-8(2)3/h7H,4-6H2,1-3H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPRMAUCTWMQTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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